2-(1,3-benzothiazol-2-yl)-4-[N-(5-chloro-2-hydroxyphenyl)-C-methylcarbonimidoyl]-5-phenyl-1H-pyrazol-3-one
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Overview
Description
2-(1,3-benzothiazol-2-yl)-4-[N-(5-chloro-2-hydroxyphenyl)-C-methylcarbonimidoyl]-5-phenyl-1H-pyrazol-3-one is a complex organic compound that features a benzothiazole ring, a pyrazolone core, and a chlorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-4-[N-(5-chloro-2-hydroxyphenyl)-C-methylcarbonimidoyl]-5-phenyl-1H-pyrazol-3-one typically involves multi-step organic reactions
Benzothiazole Ring Formation: This can be achieved by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenating agent.
Pyrazolone Core Formation: The pyrazolone core can be synthesized by the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions.
Final Assembly: The final step involves the condensation of the benzothiazole and pyrazolone intermediates with 5-chloro-2-hydroxybenzaldehyde in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The presence of the benzothiazole ring is particularly significant due to its known biological activity.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-4-[N-(5-chloro-2-hydroxyphenyl)-C-methylcarbonimidoyl]-5-phenyl-1H-pyrazol-3-one involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting replication and transcription processes. The pyrazolone core can inhibit enzymes by mimicking the transition state of enzymatic reactions. The chlorinated phenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzothiazol-2-yl)ethanethioamide: This compound shares the benzothiazole ring but differs in its functional groups, leading to different chemical properties and applications.
N-(1,3-benzothiazol-2-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetamide: Similar in structure but with a benzoxazole ring, this compound has distinct biological activities.
5′-(1,3-benzothiazol-2-yl)-substituted spiro[indoline-2,3′-naphthopyrans]: These compounds possess photochromic properties, making them useful in optical applications.
Uniqueness
The uniqueness of 2-(1,3-benzothiazol-2-yl)-4-[N-(5-chloro-2-hydroxyphenyl)-C-methylcarbonimidoyl]-5-phenyl-1H-pyrazol-3-one lies in its combination of structural features, which confer a wide range of chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[N-(5-chloro-2-hydroxyphenyl)-C-methylcarbonimidoyl]-5-phenyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN4O2S/c1-14(26-18-13-16(25)11-12-19(18)30)21-22(15-7-3-2-4-8-15)28-29(23(21)31)24-27-17-9-5-6-10-20(17)32-24/h2-13,28,30H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOOFCJABOKQBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=C(C=CC(=C1)Cl)O)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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